4-methyl-2,3-dihydro-1H-indene
Overview
Description
4-methyl-2,3-dihydro-1H-indene, also known as this compound, is an organic compound with the molecular formula C10H12. It is a derivative of indan, characterized by the presence of a methyl group at the fourth position of the indan ring. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common synthetic route involves the cyclization of 4-methylphenylacetic acid. This process typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization reaction.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylindene. This method involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at high pressure and moderate temperatures. This process is efficient and yields high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylindanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can produce 4-methylindane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methyl-2,3-dihydro-1H-indeneone.
Reduction: 4-methyl-2,3-dihydro-1H-indenee.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of fragrances and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-indene depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary widely depending on the derivative and the biological system .
Comparison with Similar Compounds
4-methyl-2,3-dihydro-1H-indene can be compared with other indan derivatives, such as:
Indan: The parent compound, lacking the methyl group at the fourth position.
2-Methylindan: A similar compound with the methyl group at the second position.
4-Methylindene: The unsaturated analog of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
By understanding the properties, synthesis, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial domains.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSODHYZXCEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073931 | |
Record name | 4-Methylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-22-6 | |
Record name | 2,3-Dihydro-4-methyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XB2R8T53C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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